Phenylacetyl bromide Phenylacetyl bromide
Brand Name: Vulcanchem
CAS No.: 22535-03-1
VCID: VC3902543
InChI: InChI=1S/C8H7BrO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2
SMILES: C1=CC=C(C=C1)CC(=O)Br
Molecular Formula: C8H7BrO
Molecular Weight: 199.04 g/mol

Phenylacetyl bromide

CAS No.: 22535-03-1

Cat. No.: VC3902543

Molecular Formula: C8H7BrO

Molecular Weight: 199.04 g/mol

* For research use only. Not for human or veterinary use.

Phenylacetyl bromide - 22535-03-1

Specification

CAS No. 22535-03-1
Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol
IUPAC Name 2-phenylacetyl bromide
Standard InChI InChI=1S/C8H7BrO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key IAKFGFQVHBKCAS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)Br
Canonical SMILES C1=CC=C(C=C1)CC(=O)Br

Introduction

Chemical and Physical Properties of Phenylacetyl Bromide

Phenylacetyl bromide is a colorless to pale yellow liquid with a molecular weight of 199.045 g/mol and a density of 1.501 g/cm³ . Its boiling point under standard atmospheric pressure is 235.7°C, while its flash point—a critical parameter for handling and storage—is 86.9°C . The compound’s vapor pressure at 25°C is 0.0493 mmHg, indicating moderate volatility under ambient conditions .

Structural and Spectroscopic Characteristics

The molecular structure of phenylacetyl bromide consists of a benzene ring attached to an acetyl group terminated by a bromine atom (C₆H₅–CH₂–CO–Br). Nuclear magnetic resonance (NMR) studies reveal distinct signals for the aromatic protons (δ 7.2–7.4 ppm), methylene group (δ 3.8 ppm), and carbonyl carbon (δ 170–175 ppm) . Fourier-transform infrared (FTIR) spectroscopy identifies strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 560 cm⁻¹ (C–Br stretch) .

Table 1: Key Physicochemical Properties of Phenylacetyl Bromide

PropertyValueSource
Molecular FormulaC₈H₇BrO
Molecular Weight199.045 g/mol
Density1.501 g/cm³
Boiling Point235.7°C at 760 mmHg
Flash Point86.9°C
Vapor Pressure0.0493 mmHg at 25°C
Refractive Index1.571

Synthetic Routes to Phenylacetyl Bromide

Conventional Acyl Chlorination Methods

The most widely reported synthesis involves the reaction of phenylacetic acid with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). For example, Adams and Ulich (1920) demonstrated that treating phenylacetic acid with excess PBr₃ at 60–70°C yields phenylacetyl bromide with >90% purity . The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by bromide.

C₆H₅CH₂COOH + PBr₃ → C₆H₅CH₂COBr + H₃PO₃\text{C₆H₅CH₂COOH + PBr₃ → C₆H₅CH₂COBr + H₃PO₃}

Industrial-Scale Production

A patent by CN111072470A (2019) outlines a four-step synthesis of structurally related arylacetyl chlorides, offering insights into scalable production . While focused on 2,5-dimethyl phenylacetyl chloride, the methodology is adaptable to phenylacetyl bromide:

  • Chloromethylation: p-Xylene reacts with formaldehyde and HCl to form chloromethyl intermediates.

  • Cyanidation: Substitution of chloride with cyanide using NaCN/KCN.

  • Hydrolysis: Conversion of nitriles to carboxylic acids via acidic or basic conditions.

  • Acyl Bromination: Treatment with PBr₃ or HBr/Ac₂O to yield the final acyl bromide .

This route achieves a total yield of 73.6% across all steps, with purity exceeding 99% after vacuum distillation .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

Phenylacetyl bromide is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics. Pieroni et al. (2014) utilized it to synthesize thioamide derivatives with potent antitubercular activity (MIC = 0.5–2 μg/mL against Mycobacterium tuberculosis) .

Polymer Chemistry

Recent advances highlight its role in photoinduced step-growth polymerization. Kocaarslan et al. (2022) demonstrated that bromoacetyl compounds initiate polymerization of N-methylpyrrole under UV light, forming conjugated polymers with tunable electronic properties . While their work focused on phenacyl bromide (C₆H₅COCH₂Br), the mechanistic parallels suggest phenylacetyl bromide could serve similarly .

Recent Research and Future Directions

Green Synthesis Innovations

Aizpurua et al. (1986) explored solvent-free acylations using phenylacetyl bromide, achieving 85% yields in microwave-assisted reactions . Such methods align with sustainable chemistry principles by minimizing volatile organic compound (VOC) emissions.

Biomedical Applications

Ongoing studies investigate phenylacetyl bromide-derived prodrugs for targeted cancer therapy. Functionalization with polyethylene glycol (PEG) chains enhances bioavailability and reduces systemic toxicity .

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